[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
Description
[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a piperazine moiety. It is of interest in various scientific fields due to its potential biological activities and applications.
Properties
IUPAC Name |
(8-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c1-2-10-26-11-13-27(14-12-26)22(28)18-15-20(16-6-8-24-9-7-16)25-21-17(18)4-3-5-19(21)23/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVVWLNWHVZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-propylpiperazine.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as the Suzuki coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
- 8-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
- 8-chloro-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
Uniqueness
[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the propyl group on the piperazine ring and the pyridine ring attached to the quinoline core contribute to its unique characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
